1-octyl-3-MethyliMidazoliuM thiocyanate

Overview

Description

1-Octyl-3-MethyliMidazoliuM thiocyanate is an ionic liquid . Ionic liquids are composed entirely of anions and cations, and have very low melting points . They have advantageous properties such as high conductivity, high thermal stability, large liquid range, wide electrochemical window, low dielectric constant, low vapor pressure, and extremely favorable solvating properties .

Molecular Structure Analysis

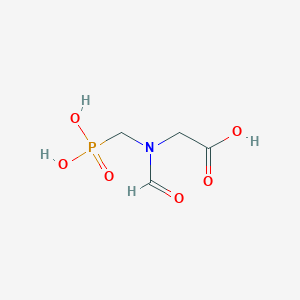

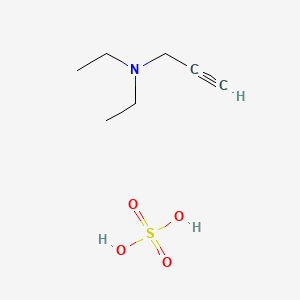

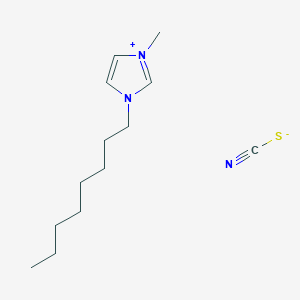

The molecular formula of this compound is C13H23N3S, and its molecular weight is 253.40682 . For a detailed molecular structure, further studies or simulations such as Density Functional Theory (DFT) calculations might be needed .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, ionic liquids in general have been used in various chemical reactions due to their unique properties .Physical And Chemical Properties Analysis

Ionic liquids like this compound have unique physical and chemical properties. They have high conductivity, high thermal stability, and a wide electrochemical window . The densities, dynamic viscosities, and electrical conductivities of similar ionic liquids have been measured as functions of temperature .Scientific Research Applications

1. Membrane Technology and Ionic Liquids

1-Octyl-3-methylimidazolium thiocyanate has been utilized in membrane technology. Thiocyanate-based ionic liquids, including this compound, are effective in preparing membranes for separation and purification processes. These membranes have been explored for their thermophysical properties, such as density, speed of sound, and viscosity, in various solutions (Shekaari, Zafarani-Moattar, & Golmohammadi, 2019).

2. Supercapacitor Electrodes

Thiocyanate-functionalized ionic liquids, including this compound, have shown promise in enhancing the electrochemical performance of supercapacitor electrodes. These ionic liquids have been used as electrolytes in ZnFe2O4 nanoflake-based supercapacitor electrodes, exhibiting improved specific capacitance, cycle stability, and energy density compared to other ionic liquids (Vadiyar et al., 2015).

3. Catalysis in Organic Synthesis

This compound has been used in organic synthesis as a catalyst. It has been involved in the regioselective thiocyanation of indoles, anilines, pyrroles, and their derivatives, providing high yields and short reaction times (Rezayati et al., 2016).

4. Ionic Liquid as a Medium for Chemical Reactions

This ionic liquid has been used as both a medium and a reactant in the synthesis of alkyl thiocyanates from corresponding alkyl halides. The process demonstrates the recyclability and reusability of the ionic liquid in such reactions (Kamal & Chouhan, 2005).

5. Investigating Ionic Liquids' Dynamics and Structure

This compound has been used as a local probe in ultrafast two-dimensional infrared spectroscopy studies. These studies help in understanding the local structure and dynamics of ionic liquids, particularly in relation to solute concentration and solute counterion (Ren et al., 2015).

6. Vapor-Liquid Equilibria in Ionic Liquids

The vapor-liquid equilibria of this compound with water and ethanol have been studied to understand the molecular interactions and hydrogen bonding capabilities of this ionic liquid (Khan et al., 2015).

7. Aggregation Behavior in Aqueous Solutions

The aggregation behavior of this compound in aqueous solutions has been explored, contributing to our understanding of the shapes and sizes of aggregates and their formation above critical concentrations (Bowers et al., 2004).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-methyl-3-octylimidazol-1-ium;thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.CHNS/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1-3/h10-12H,3-9H2,1-2H3;3H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTERYPLVSMOTOM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.C(#N)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-oxo-4-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B3287635.png)

![ethyl 3-oxo-4-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B3287641.png)

![3-((5-((2-oxo-2-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3287648.png)

![ethyl 3-oxo-4-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B3287656.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287661.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287664.png)

![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B3287669.png)

![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B3287672.png)

![N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287680.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3287688.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3287695.png)

![5-(2-morpholino-2-oxoethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3287705.png)